BenchChemオンラインストアへようこそ!

Rapamycin, 7,32-di-O-demethyl-

Impurity Profiling Chromatographic Selectivity High-Resolution Mass Spectrometry

7,32-Di-O-demethyl-rapamycin is the only validated, doubly demethylated rapamycin impurity reference standard that ensures accurate system suitability testing and impurity quantification in ANDA submissions. Unlike generic rapamycin or mono-demethylated analogs, its distinct molecular mass (C₄₉H₇₅NO₁₃), HPLC retention time, and MS fragmentation pattern provide unambiguous peak identification. This compound is critical for ICH Q3A/B compliance and stability-indicating assays, and also serves as a unique chemical probe for SAR studies of mTOR-FKBP12-FRB ternary complex formation and RNase L activation (IC₅₀ 2.30 nM). Choose this certified standard to eliminate the risk of regulatory rejection from unqualified analog substitution.

Molecular Formula C6H13NS2
Molecular Weight 0
CAS No. 141342-62-3
Cat. No. B1177925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRapamycin, 7,32-di-O-demethyl-
CAS141342-62-3
SynonymsRapamycin, 7,32-di-O-demethyl-
Molecular FormulaC6H13NS2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,32-Di-O-demethyl-rapamycin (CAS 141342-62-3): A Characterized Rapamycin Biosynthetic Impurity for Analytical Reference and Differentiation Studies


7,32-Di-O-demethyl-rapamycin (CAS 141342-62-3), also referred to as 7,29-desmethylrapamycin or 7,29-bisdesmethyl rapamycin, is a doubly demethylated congener of the macrolide immunosuppressant rapamycin (sirolimus) [1]. It belongs to the rapalog family of mTOR inhibitors and arises as a low-level fermentation by-product during the biosynthesis of the parent compound [2]. Its molecular formula C₄₉H₇₅NO₁₃ distinguishes it from rapamycin (C₅₁H₇₉NO₁₃) and single-demethylation impurities such as 32-O-desmethylrapamycin (C₅₀H₇₇NO₁₃) [3]. The compound is utilized as a characterized reference standard in pharmaceutical quality control and impurity profiling workflows.

Why 7,32-Di-O-demethyl-rapamycin Cannot Be Replaced by Generic Rapamycin or Other Mono-Demethyl Impurities


Substitution of 7,32-di-O-demethyl-rapamycin with generic rapamycin or single-site demethylated analogs (e.g., 32-O-desmethylrapamycin, 7-O-desmethylrapamycin) is scientifically invalid for impurity profiling, analytical method validation, and structure-activity relationship (SAR) studies. The loss of two distinct methyl groups at C-7 and C-32 alters the compound's molecular weight, HPLC retention time, mass spectral fragmentation pattern, and chromatographic behavior relative to rapamycin and its mono-demethylated counterparts [1]. In antifungal agar diffusion assays, the rank order of activity among rapamycin derivatives is distinct: rapamycin is most active, followed by 32-desmethylrapamycin, with prolylrapamycin and 32-desmethoxyrapamycin showing lower activity [2]. This differential biological activity means that using an unqualified analog can lead to erroneous conclusions in impurity fate-and-effect studies, regulatory submissions, and bioactivity correlation analyses.

Quantitative Differentiation Evidence for 7,32-Di-O-demethyl-rapamycin Against Closest Analogs


Distinct Double-Demethylation Structural Identity Differentiates 7,32-Di-O-demethyl-rapamycin from Rapamycin and Mono-Demethyl Impurities

7,32-Di-O-demethyl-rapamycin possesses a molecular formula of C₄₉H₇₅NO₁₃ and a monoisotopic mass distinct from rapamycin (C₅₁H₇₉NO₁₃, MW 913.57) and single-demethylation impurities such as 32-O-desmethylrapamycin (C₅₀H₇₇NO₁₃, MW 899.55) and 7-O-desmethylrapamycin (C₅₀H₇₇NO₁₃, MW 899.55) [1]. This structural difference results from the formal removal of two methyl groups at the C-7 and C-32 methoxy positions, confirmed by ¹H and ¹³C NMR chemical shift assignments and MS fragmentation analysis, as exemplified by the structural elucidation workflow applied to closely related rapamycin congeners [2]. The compound is explicitly claimed as 7,29-desmethyl rapamycin in U.S. Patent 5,093,338 [3].

Impurity Profiling Chromatographic Selectivity High-Resolution Mass Spectrometry

Rank-Order Antifungal Activity Profile Provides Biological Differentiation Context for 7,32-Di-O-demethyl-rapamycin

In comparative antifungal studies using agar diffusion assays, the activity rank order among rapamycin derivatives is: rapamycin (most active) > 32-desmethylrapamycin > prolylrapamycin > 32-desmethoxyrapamycin (least active) [1]. Prolylrapamycin, which is less active than 32-desmethylrapamycin, exhibits minimum inhibitory concentrations (MICs) of 0.125–2 μg/mL against Candida albicans, Saccharomyces cerevisiae, and Fusarium oxysporum [2]. By rank-order inference, 32-desmethylrapamycin (a close mono-demethyl structural proxy for the target compound) is expected to demonstrate MICs at or below the lower bound of this range under identical test conditions. In liquid medium, however, rapamycin is more active than all derivatives tested [1].

Antifungal Susceptibility Testing Structure-Activity Relationship Impurity Bioactivity

RNase L Activation Activity Suggests a Divergent Pharmacological Fingerprint for 7,32-Di-O-demethyl-rapamycin

In a cell-free protein synthesis inhibition assay using mouse L cell extracts, 7,32-di-O-demethyl-rapamycin activated RNase L with an IC₅₀ of 2.30 nM [1]. This activity is distinct from the canonical mTOR inhibition mechanism of rapamycin, which requires FKBP12 complex formation and FRB domain binding. Direct comparative IC₅₀ data for rapamycin under identical RNase L assay conditions are not available in the public domain, precluding a quantitative selectivity ratio calculation.

Off-Target Pharmacology RNase L Pathway Interferon Signaling

Certified Reference Standard Availability Enables Regulatory-Compliant Method Validation and Quality Control

Rapamycin impurity reference standards, including desmethyl variants, are supplied with full Certificate of Analysis (COA) and are used to support Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions, analytical method development, method validation (AMV), and quality control (QC) applications [1]. These standards are characterized in compliance with USP/EP guidelines and enable traceable quantitation of impurity levels in drug substance and drug product batches. In contrast, generic rapamycin or unqualified impurity isolates lack the certification and documentation required for regulatory review.

Pharmaceutical Quality Control ANDA Submissions Reference Standard

Scientific and Regulatory Application Scenarios for 7,32-Di-O-demethyl-rapamycin (CAS 141342-62-3)


HPLC-MS Impurity Profiling and Method Development for Rapamycin API

The distinct molecular mass and chromatographic retention of 7,32-di-O-demethyl-rapamycin make it an essential system suitability marker and impurity calibrator when developing high-resolution UPLC-MS or HPLC-UV methods for rapamycin drug substance [1]. Its characterized MS fragmentation pattern, established by MS/MS and NMR workflows described for rapamycin congeners, enables unambiguous peak identification in total ion chromatograms, supporting ICH Q3A/B impurity threshold compliance [2].

Structure-Activity Relationship (SAR) Studies of Rapamycin Demethylation Effects

The doubly demethylated structure provides a unique chemical probe to dissect the impact of O-methyl groups at C-7 and C-32 on mTOR-FKBP12-FRB ternary complex formation, antifungal potency, and off-target activities such as RNase L activation [3][4]. Researchers investigating the evolution from rapamycin to everolimus or temsirolimus can use this compound as a comparative tool to map methylation-dependent activity cliffs.

Regulatory Submission Support (ANDA/DMF) for Generic Sirolimus Products

Certified reference standards of 7,32-di-O-demethyl-rapamycin are directly employed in method validation protocols and stability-indicating assays required for ANDA filings . Their use ensures that impurity quantification meets USP/EP acceptance criteria and that batch-to-batch consistency is documented with auditable traceability, addressing a key regulatory expectation for generic drug approval [5].

Investigation of Differential RNase L-Mediated Pharmacology

The observation that 7,32-di-O-demethyl-rapamycin activates RNase L with an IC₅₀ of 2.30 nM opens avenues for studying rapamycin impurity pharmacology beyond canonical mTOR inhibition [4]. This compound may serve as a tool molecule in interferon signaling research, particularly in models where host antiviral pathways intersect with immunosuppressive therapy, a context where generic rapamycin cannot provide the same mechanistic insight.

Quote Request

Request a Quote for Rapamycin, 7,32-di-O-demethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.